2-(4-Benzyl-1-piperazinyl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyl-1-piperazinyl)-N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a benzyl group, a brominated hydroxybenzylidene moiety, and an acetohydrazide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-benzyl-1-piperazine derivative. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.
Synthesis of the Hydrazide: The next step involves the formation of the acetohydrazide by reacting acetic acid hydrazide with the piperazine derivative.
Condensation Reaction: Finally, the hydrazide is condensed with 5-bromo-2-hydroxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the imine group formed during the condensation reaction.
Substitution: The bromine atom in the benzylidene moiety can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the bromine site.
Major Products
Oxidation: Oxidized derivatives of the hydroxy group.
Reduction: Reduced forms of the imine group.
Substitution: Substituted derivatives at the bromine site.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzyl-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide: Lacks the bromine atom.
2-(4-Benzyl-1-piperazinyl)-N’-(5-chloro-2-hydroxybenzylidene)acetohydrazide: Contains a chlorine atom instead of bromine.
2-(4-Benzyl-1-piperazinyl)-N’-(5-methyl-2-hydroxybenzylidene)acetohydrazide: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Benzyl-1-piperazinyl)-N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide may confer unique reactivity and biological activity compared to its analogs.
Biological Activity
2-(4-Benzyl-1-piperazinyl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H23BrN4O2
- CAS Number : 315182-89-9
- Linear Formula : C20H23BrN4O2
The presence of a piperazine moiety and a brominated phenolic group suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing hydrazide groups have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Activity | Reference |
---|---|---|
Hydrazide Derivative A | Moderate against E. coli | |
Hydrazide Derivative B | High against S. aureus |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Case Study : A study on related hydrazone derivatives indicated that the presence of electron-donating groups significantly enhances cytotoxicity, potentially through apoptosis induction in cancer cells. The IC50 values for these compounds were found to be in the range of 10–30 µM against human cancer cell lines .
Neuropharmacological Effects
Compounds with piperazine rings are often studied for their neuropharmacological effects. They can act as serotonin receptor modulators, which may influence mood and anxiety disorders. The specific activity of this compound in this context remains to be fully elucidated but is hypothesized based on structural analogs.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds similar to this hydrazone have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly serotonin receptors.
- Oxidative Stress Induction : Some studies indicate that hydrazones can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Properties
Molecular Formula |
C20H23BrN4O2 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23BrN4O2/c21-18-6-7-19(26)17(12-18)13-22-23-20(27)15-25-10-8-24(9-11-25)14-16-4-2-1-3-5-16/h1-7,12-13,26H,8-11,14-15H2,(H,23,27)/b22-13+ |
InChI Key |
DHCLBERZVVRAGZ-LPYMAVHISA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.